3-(1-Bromovinyl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)pyridine typically involves the bromination of 3-vinylpyridine. One common method is the addition of bromine to 3-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali . This reaction sequence allows for the preparation of chromatographically pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of magnetically recoverable catalysts has also been explored for the preparation of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromovinyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-(1-alkoxyvinyl)pyridines when using alkoxides.
Oxidation: Various oxidized pyridine derivatives.
Coupling: Biaryl compounds when participating in Suzuki-Miyaura coupling.
Scientific Research Applications
3-(1-Bromovinyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Bromovinyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group can undergo substitution reactions, while the pyridine ring can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromovinyl)pyridine: Similar structure but with the bromovinyl group at the second position.
2-Ethynylpyridine: Features an ethynyl group instead of a bromovinyl group.
2-(1-Alkoxyvinyl)pyridines: Alkoxyvinyl group instead of bromovinyl.
Uniqueness
3-(1-Bromovinyl)pyridine is unique due to its specific substitution pattern and reactivity
Properties
Molecular Formula |
C7H6BrN |
---|---|
Molecular Weight |
184.03 g/mol |
IUPAC Name |
3-(1-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 |
InChI Key |
DBGMDBGORHRHOY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CN=CC=C1)Br |
Origin of Product |
United States |
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